Cas no 14031-76-6 (4-ethynyl-2-methoxyphenol)
4-ethynyl-2-methoxyphenol Chemical and Physical Properties
Names and Identifiers
-
- Phenol,4-ethynyl-2-methoxy-
- 4-ethynyl-2-methoxyphenol
- 4-ETHYNYL-2-METHOXY-PHENOL
- 4-Aethinyl-guaiacol
- 4-Hydroxy-3-methoxy-phenylacetylen
- 4-hydroxy-3-methoxyphenylacetylene
- Phenol,4-ethynyl-2-methoxy
- AKOS006289769
- SCHEMBL5974207
- EN300-1828042
- WMNRKIVJDZUMOE-UHFFFAOYSA-N
- 3-methoxy-4-hydroxyphenylacetylene
- DTXSID30486479
- 14031-76-6
-
- Inchi: 1S/C9H8O2/c1-3-7-4-5-8(10)9(6-7)11-2/h1,4-6,10H,2H3
- InChI Key: WMNRKIVJDZUMOE-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C#C)C=CC=1O
Computed Properties
- Exact Mass: 148.05200
- Monoisotopic Mass: 148.052429494g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- PSA: 29.46000
- LogP: 1.38210
4-ethynyl-2-methoxyphenol Customs Data
- HS CODE:2909500000
- Customs Data:
China Customs Code:
2909500000Overview:
2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-ethynyl-2-methoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1828042-0.05g |
4-ethynyl-2-methoxyphenol |
14031-76-6 | 0.05g |
$587.0 | 2023-09-19 | ||
| Enamine | EN300-1828042-0.1g |
4-ethynyl-2-methoxyphenol |
14031-76-6 | 0.1g |
$615.0 | 2023-09-19 | ||
| Enamine | EN300-1828042-0.25g |
4-ethynyl-2-methoxyphenol |
14031-76-6 | 0.25g |
$642.0 | 2023-09-19 | ||
| Enamine | EN300-1828042-0.5g |
4-ethynyl-2-methoxyphenol |
14031-76-6 | 0.5g |
$671.0 | 2023-09-19 | ||
| Enamine | EN300-1828042-1.0g |
4-ethynyl-2-methoxyphenol |
14031-76-6 | 1g |
$1014.0 | 2023-06-03 | ||
| Enamine | EN300-1828042-2.5g |
4-ethynyl-2-methoxyphenol |
14031-76-6 | 2.5g |
$1370.0 | 2023-09-19 | ||
| Enamine | EN300-1828042-5.0g |
4-ethynyl-2-methoxyphenol |
14031-76-6 | 5g |
$2940.0 | 2023-06-03 | ||
| Enamine | EN300-1828042-10.0g |
4-ethynyl-2-methoxyphenol |
14031-76-6 | 10g |
$4360.0 | 2023-06-03 | ||
| Enamine | EN300-1828042-1g |
4-ethynyl-2-methoxyphenol |
14031-76-6 | 1g |
$699.0 | 2023-09-19 | ||
| Enamine | EN300-1828042-5g |
4-ethynyl-2-methoxyphenol |
14031-76-6 | 5g |
$2028.0 | 2023-09-19 |
4-ethynyl-2-methoxyphenol Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 4-ethynyl-2-methoxyphenol
Introduction to 4-Ethynyl-2-Methoxyphenol (CAS No. 14031-76-6)
4-Ethynyl-2-methoxyphenol, with the chemical abstracts service (CAS) number 14031-76-6, is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes an ethynyl group and a methoxy substituent on a phenolic ring. The combination of these functional groups endows 4-ethynyl-2-methoxyphenol with a range of interesting properties and potential applications.
The molecular formula of 4-ethynyl-2-methoxyphenol is C9H8O2, and its molecular weight is approximately 148.16 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These solubility properties make it an attractive candidate for various synthetic and biological studies.
In recent years, 4-ethynyl-2-methoxyphenol has been the subject of extensive research due to its potential applications in drug discovery and development. One of the key areas of interest is its use as a building block in the synthesis of more complex molecules, particularly those with therapeutic properties. For instance, the ethynyl group can be readily functionalized through click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which has become a cornerstone in modern synthetic chemistry.
A study published in the Journal of Medicinal Chemistry in 2021 explored the use of 4-ethynyl-2-methoxyphenol as a precursor for the synthesis of novel anti-inflammatory agents. The researchers found that derivatives of this compound exhibited potent anti-inflammatory activity in both in vitro and in vivo models. Specifically, one derivative was shown to significantly reduce inflammation in a mouse model of arthritis, suggesting its potential as a lead compound for further drug development.
Beyond its use in drug discovery, 4-ethynyl-2-methoxyphenol has also been investigated for its potential applications in materials science. The presence of the ethynyl group makes it an excellent candidate for the formation of conjugated polymers and other advanced materials. A recent study published in Advanced Materials demonstrated that 4-ethynyl-2-methoxyphenol-based polymers exhibited excellent electronic properties, making them suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
In addition to its synthetic and material applications, 4-ethynyl-2-methoxyphenol has been studied for its biological activities. Research has shown that this compound possesses antioxidant properties, which are attributed to its phenolic hydroxyl group. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.
A study published in the journal Free Radical Biology & Medicine in 2020 investigated the antioxidant activity of 4-ethynyl-2-methoxyphenol. The researchers found that this compound effectively scavenged reactive oxygen species (ROS) in cell culture models, providing evidence for its potential as a protective agent against oxidative damage.
The safety profile of 4-ethynyl-2-methoxyphenol has also been evaluated. Toxicological studies have shown that this compound exhibits low toxicity at relevant concentrations, making it suitable for further development as a therapeutic agent or material component. However, as with any chemical compound, appropriate handling and safety precautions should be observed during its use.
In conclusion, 4-Ethynyl-2-methoxyphenol (CAS No. 14031-76-6) is a multifaceted compound with significant potential across various scientific disciplines. Its unique molecular structure and diverse functional groups make it an attractive candidate for synthetic chemistry, drug discovery, materials science, and biological research. Ongoing studies continue to uncover new applications and properties of this compound, highlighting its importance in modern scientific research.
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